molecular formula C20H31NO7 B607316 endo-BCN-PEG3-acid CAS No. 1807501-82-1

endo-BCN-PEG3-acid

Cat. No.: B607316
CAS No.: 1807501-82-1
M. Wt: 397.47
InChI Key: NRDCHHRLBMBFHZ-UHFFFAOYSA-N
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Description

endo-BCN-PEG3-acid is a polyethylene glycol-based linker used in click chemistry. It consists of a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid. The BCN group is highly reactive and can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

endo-BCN-PEG3-acid is synthesized through a series of chemical reactions involving the introduction of the BCN group and the polyethylene glycol (PEG) spacer. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG3-acid primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and selective, allowing for the precise connection of target molecules in complex biological environments .

Common Reagents and Conditions

    Reagents: Azide-tagged biomolecules, EDC, HATU

    Conditions: Mild, room temperature, aqueous or organic solvents

Major Products

The major products formed from these reactions are stable amide bonds and cycloaddition products, which are used in various applications such as bioconjugation and drug delivery .

Scientific Research Applications

endo-BCN-PEG3-acid is widely used in scientific research due to its versatility and efficiency in click chemistry. Some of its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the labeling and modification of biomolecules for imaging and diagnostic purposes.

    Medicine: Employed in the development of drug delivery systems and targeted therapies.

    Industry: Utilized in the production of advanced materials and nanotechnology

Properties

IUPAC Name

3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDCHHRLBMBFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807501-82-1
Record name endo-BCN-PEG3-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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